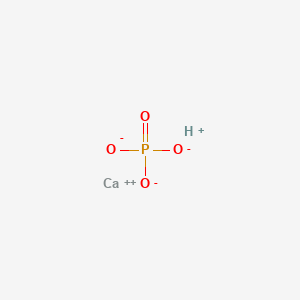

Calcium hydrogen phosphate

説明

Significance of Calcium Hydrogen Phosphate (B84403) Polymorphs in Scientific Disciplines

The different polymorphs of calcium hydrogen phosphate, principally monetite (dicalcium phosphate anhydrous, DCPA) and brushite (dicalcium phosphate dihydrate, DCPD), hold considerable significance across various scientific fields, most notably in the domain of biomaterials. mdpi.commdpi.com

Brushite (Dicalcium Phosphate Dihydrate, DCPD) : Brushite, with the chemical formula CaHPO₄·2H₂O, is often investigated as a precursor in the formation of other calcium phosphates, such as hydroxyapatite (B223615), the primary mineral component of bone. nih.govacs.org It is recognized for its use in calcium phosphate cements. mdpi.comelsevier.es Research has shown that the biodegradability of DCPD is higher than that of hydroxyapatite. elsevier.es Brushite is stable in acidic conditions (pH < 6.5) and can be converted to the anhydrous form, monetite, through dehydration, for instance by heating. mdpi.comresearchgate.net Its role is also studied in pathological calcification, as it can be found in some kidney stones. nih.govresearchgate.net

Monetite (Dicalcium Phosphate Anhydrous, DCPA) : Monetite (CaHPO₄) is the anhydrous form of brushite and has garnered increasing interest for its properties that are highly favorable for orthopedic applications. nih.govresearchgate.net Compared to brushite and other calcium phosphate phases like hydroxyapatite, monetite often exhibits a more balanced relationship between implant resorption and the formation of new bone. nih.govresearchgate.net Academic studies have confirmed its excellent osteoconductive (guiding bone growth) and osteointegrative (bonding with bone) capabilities. nih.gov Research indicates that monetite bioceramics can resorb faster than brushite and become more infiltrated with newly formed bone, making them a subject of intense study for bone regeneration procedures. researchgate.net Furthermore, its higher solubility compared to hydroxyapatite is a key advantage in biomedical applications. mdpi.com

The fundamental difference in their crystalline structure and water content leads to variations in their physical and chemical properties, such as solubility, resorption rate, and mechanical strength, which dictates their specific applications and areas of academic interest. mdpi.comresearchgate.net

Table 1: Properties of this compound Polymorphs

| Property | Monetite (DCPA) | Brushite (DCPD) |

|---|---|---|

| Chemical Formula | CaHPO₄ nih.gov | CaHPO₄·2H₂O mdpi.com |

| Crystal System | Triclinic mdpi.com | Monoclinic mdpi.com |

| Key Characteristics | Anhydrous form, higher resorption rate compared to brushite, favorable osteoconduction. nih.govresearchgate.net | Dihydrated form, precursor to other calcium phosphates, used in cements, higher biodegradability than hydroxyapatite. mdpi.comnih.govelsevier.es |

| Stability | More stable than brushite, especially under heating. researchgate.net | Stable at pH < 6.5 and temperatures below 80°C. mdpi.commdpi.com |

Scope of Academic Inquiry into this compound Systems

The academic inquiry into this compound systems is extensive, covering synthesis, characterization, modification, and application.

Synthesis and Fabrication: Researchers employ various methods to synthesize and fabricate monetite and brushite. Common synthesis routes include:

Precipitation: This involves reacting aqueous solutions of calcium salts (like calcium nitrate) with phosphate salts (like diammonium hydrogen phosphate) under controlled temperature and pH. mdpi.comdovepress.com

Hydrothermal Methods: These methods use water at elevated temperatures and pressures to convert precursors, such as brushite, into well-crystallized monetite. researchgate.net

Thermal Dehydration: Monetite is frequently prepared by heating brushite to remove its water of hydration. mdpi.comresearchgate.net

Solid-State Reactions: This involves heating mixtures of calcium-containing compounds (like calcium carbonate) and phosphate sources. nih.gov These methods allow scientists to control the phase, crystallinity, and morphology of the resulting material. nih.gov

Characterization: A multi-technique approach is essential for characterizing these materials. Key analytical methods include:

X-ray Diffraction (XRD): Used to identify the crystalline phases (monetite vs. brushite) and determine lattice parameters. mdpi.commdpi.comcnr.it

Fourier-Transform Infrared Spectroscopy (FTIR): Helps to identify the chemical functional groups present in the compounds. cnr.itscielo.br

Scanning Electron Microscopy (SEM): Provides information on the surface morphology and microstructure of the synthesized powders or cements. cnr.itresearchgate.net

Thermal Analysis (TGA/DTA): Used to study the thermal stability and phase transformations, such as the dehydration of brushite to monetite. nih.gov

Ionic Substitution (Doping): A significant area of research focuses on doping calcium hydrogen phosphates with various ions to enhance their properties. By substituting calcium ions with other beneficial ions, scientists aim to improve biological responses. Studied dopants include:

Magnesium (Mg): Known to play a role in bone metabolism and can enhance the generation of new apatite phases. mdpi.comnih.gov

Strontium (Sr): Can stimulate new bone formation and reduce bone resorption. mdpi.comnih.gov

Zinc (Zn), Silver (Ag), Copper (Cu): Investigated for their antibacterial properties to reduce implant-related infections. nih.govnih.gov

Lanthanum (La): Researched for its potential to improve the mechanical and biological properties of bone cements. metu.edu.trresearchgate.net

Applications Research: Academic studies explore the use of this compound in several applications, primarily in the biomedical field:

Bone Cements: Brushite- and monetite-based cements are developed and studied for their setting times, mechanical strength, and biocompatibility for bone defect filling. elsevier.esdovepress.commetu.edu.tr

Implant Coatings: Monetite is investigated as a bioactive coating for metallic implants (e.g., titanium) to improve their integration with bone tissue. nih.govresearchgate.net

Scaffolds for Tissue Engineering: Research focuses on creating porous scaffolds from these materials that can support bone ingrowth and regeneration. nih.gov The overarching goal of this research is to develop materials with predictable resorption profiles and enhanced regenerative capabilities.

Table 2: Summary of Research Findings on this compound

| Research Focus | Methods | Key Findings |

|---|---|---|

| Synthesis of Monetite | Hydrothermal treatment of brushite. researchgate.net | The optimal conversion time from brushite to monetite at 160°C was identified as 45 minutes, yielding a polygonal morphology. researchgate.net |

| Magnesium Doping of Monetite | Co-precipitation method. mdpi.com | Magnesium substitution was successful up to 7 mol%. The presence of Mg ions enhanced the potential for new apatite formation. mdpi.com |

| Strontium Doping of Monetite & Brushite | Precipitation in the presence of strontium ions. mdpi.com | Strontium substitution was achieved in both polymorphs, leading to variations in lattice parameters and morphology. mdpi.com |

| Brushite-based Bone Cements | Mixing β-tricalcium phosphate and monocalcium phosphate monohydrate, with the addition of graphene oxide. dovepress.com | The addition of graphene oxide was found to improve the compressive strength of the resulting brushite cement. dovepress.com |

| Monetite vs. Brushite for Bone Regeneration | Autoclaving preset brushite to form monetite; in vitro cell culture and in vivo implantation. researchgate.net | Monetite created by autoclaving brushite showed higher porosity and surface area, leading to faster resorption and greater new bone formation in vivo. researchgate.net |

特性

CAS番号 |

7757-93-9 |

|---|---|

分子式 |

CaH3O4P |

分子量 |

138.07 g/mol |

IUPAC名 |

calcium;hydrogen phosphate |

InChI |

InChI=1S/Ca.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4) |

InChIキー |

UUVBYOGFRMMMQL-UHFFFAOYSA-N |

不純物 |

Dicalcium phosphate, phosphoric acid. |

SMILES |

OP(=O)([O-])[O-].[Ca+2] |

正規SMILES |

OP(=O)(O)O.[Ca] |

外観 |

Solid powder |

Color/Form |

Triclinic crystals White crystalline powde |

密度 |

2.89 Monoclinic crystals; density: 2.31 /Calcium hydrogen phosphate dihydrate, brushite/ |

他のCAS番号 |

7757-93-9 |

物理的記述 |

Other Solid; Pellets or Large Crystals; Dry Powder; Dry Powder, Pellets or Large Crystals White crystals or granules, granular powder or powder Solid; Practically insoluble in water; [Merck Index] White powder; Insoluble in water; [MSDSonline] |

純度 |

>98% (or refer to the Certificate of Analysis) |

関連するCAS |

10103-46-5 (Parent) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Sparingly soluble in water. Insoluble in ethanol Solubility: cold water 0.0316 g/100 cc @ 38 °C; hot water 0.075 g/100 cc @ 100 °C /Calcium hydrogen phosphate dihydrate/ Practically insol in water, alc Sol in dil hydrochloric, nitric & acetic acids |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

anhydrous dibasic calcium phosphate calcium hydrogen phosphate calcium phosphate (CaHPO4) calcium phosphate, dibasic, anhydrous dibasic calcium phosphate, anhydrous monetite |

製品の起源 |

United States |

Advanced Synthesis Methodologies for Calcium Hydrogen Phosphate Compounds

Wet Chemical Precipitation Routes for Calcium Hydrogen Phosphate (B84403) Preparation

Wet chemical precipitation is a widely employed method for the synthesis of calcium hydrogen phosphate compounds due to its relative simplicity and scalability. This technique involves the reaction of soluble calcium and phosphate precursors in an aqueous solution, leading to the precipitation of the desired calcium phosphate phase. The precise control of reaction conditions is paramount to obtaining a product with the desired characteristics.

Controlled Co-precipitation Techniques for Dicalcium Phosphate Dihydrate Synthesis

Controlled co-precipitation is a refined approach that allows for the synthesis of dicalcium phosphate dihydrate (DCPD), also known as brushite, with specific properties. This technique relies on the careful management of supersaturation and the introduction of seed materials to guide crystallization. nih.govnih.gov By operating within the metastable zone of the DCPD solubility curve, uncontrolled, spontaneous crystallization can be avoided, leading to more uniform crystal growth. nih.gov The process often involves the slow addition of a precipitating agent to a solution containing calcium and phosphate ions, allowing for gradual crystal formation.

Key to this method is the use of a pH-stat autotitrator, which maintains a constant pH throughout the precipitation process by the controlled addition of an acid or base. nih.gov This precise pH control is crucial as it directly influences the supersaturation of the solution and, consequently, the nucleation and growth of DCPD crystals. For instance, maintaining a pH of 5.000 ± 0.015 has been demonstrated to be effective for the seeded growth of DCPD from metastable solutions. nih.gov

Table 1: Experimental Conditions for Controlled Co-precipitation of DCPD

| Parameter | Condition | Reference |

| pH | 5.000 ± 0.015 | nih.gov |

| Titrant | 0.75 M KOH solution | nih.gov |

| Seed Material | 50 mg of DCPD | nih.gov |

| Monitoring | pH-stat autotitrator | nih.gov |

pH-Controlled Precipitation of this compound Phases

The pH of the reaction medium is arguably the most critical parameter in determining which calcium phosphate phase will precipitate from a solution. nih.govscielo.brresearchgate.net Different this compound compounds exhibit stability over specific pH ranges. For example, dicalcium phosphate dihydrate (brushite) is typically formed in acidic to neutral conditions, with a pH of around 5 being optimal for its precipitation. scielo.brresearchgate.net As the pH increases, the predominant phosphate species in the solution changes, leading to the formation of other calcium phosphate phases.

Research has shown that at a pH of 5, plate-like brushite particles are produced. scielo.brresearchgate.net However, as the pH is increased to levels between 7 and 12, the formation of nano-hydroxyapatite particles is favored. scielo.brresearchgate.net The morphology of the precipitated crystals is also highly sensitive to pH variations. For instance, at pH 6.5, brushite crystals are tabular and platy, while at pH 8.5, they tend to be needle-like. nih.gov This demonstrates the power of pH control in not only selecting the desired calcium phosphate phase but also in tailoring its crystal morphology.

Table 2: Influence of pH on Calcium Phosphate Phase and Morphology

| pH | Precipitated Phase | Crystal Morphology | Reference |

| 5 | Brushite (DCPD) | Plate-like | scielo.brresearchgate.net |

| 6.5 | Brushite (DCPD) | Tabular and platy | nih.gov |

| 7-12 | Nano-hydroxyapatite | Nano-spherical aggregates | scielo.brresearchgate.net |

| 8.5 | Brushite (DCPD) | Needle-like | nih.gov |

Precursor Selection and Stoichiometric Control in this compound Synthesis

The choice of calcium and phosphate precursors, along with the precise control of their stoichiometric ratio (Ca/P), is fundamental to the successful synthesis of a specific this compound phase. researchgate.net Common calcium precursors include calcium chloride dihydrate and calcium hydroxide (B78521), while potassium hydrogen phosphate and orthophosphoric acid are frequently used as phosphate sources. nih.govresearchgate.netresearchgate.net

Maintaining the correct Ca/P molar ratio is essential for obtaining the desired product. For the synthesis of dicalcium phosphate dihydrate (brushite), an equimolar ratio of calcium and phosphate precursors is typically employed. researchgate.netresearchgate.net Deviations from the target stoichiometry can lead to the formation of other calcium phosphate phases or a mixture of products. For example, the precipitation of brushite is achieved by mixing a calcium hydroxide suspension and an orthophosphoric acid solution in equimolar quantities. researchgate.netresearchgate.net The initial concentrations of these precursors can range from 50 to 300 mmol dm⁻³. researchgate.net It has been observed that during this process, hydroxyapatite (B223615) may initially precipitate before transforming into brushite. researchgate.netresearchgate.net

Sol-Gel Synthesis of this compound Nanomaterials

The sol-gel method offers a versatile bottom-up approach for the synthesis of this compound nanomaterials with high purity and homogeneity at relatively low temperatures. nih.govnih.gov This process involves the transformation of a molecular precursor solution (sol) into a solid network (gel). The ability to control the reaction at a molecular level allows for the precise tailoring of the final material's properties. nih.gov

Development of Sol-Gel Precursors for this compound

A variety of calcium and phosphorus precursors can be utilized in the sol-gel synthesis of this compound. diva-portal.org Common calcium precursors include calcium nitrate (B79036) tetrahydrate and calcium acetate. diva-portal.org For the phosphorus source, both inorganic precursors like diammonium hydrogen phosphate and organic precursors such as triethyl phosphite (B83602) and trimethyl phosphate have been successfully employed. diva-portal.orgresearchgate.net

The choice of precursor can significantly influence the reaction kinetics and the properties of the resulting material. For instance, the use of alkoxide precursors, such as calcium diethoxide and diethyl hydrogen phosphonate, has been explored for the synthesis of calcium hydroxyapatite powders. diva-portal.org While effective, these routes often require careful control of the reaction atmosphere, such as performing the synthesis under dry nitrogen. diva-portal.org More commonly, inorganic calcium sources are combined with organic phosphorus precursors. diva-portal.org The hydrolysis of the P-OR bonds in alkyl phosphates plays a crucial role in the sol-gel processing when using precursors like calcium acetate. diva-portal.org

Table 3: Common Precursors in Sol-Gel Synthesis of Calcium Phosphates

| Precursor Type | Examples | Reference |

| Calcium Precursors | Calcium nitrate tetrahydrate, Calcium acetate, Calcium diethoxide, Calcium acetylacetonate | diva-portal.org |

| Phosphorus Precursors | Diammonium hydrogen phosphate, Triethyl phosphite, Trimethyl phosphate, Diethyl hydrogen phosphonate, Phosphorous pentoxide | diva-portal.orgresearchgate.net |

Solvent Influence on Sol-Gel Derived this compound Morphology and Purity

The solvent system employed in the sol-gel process plays a critical role in determining the morphology and purity of the resulting this compound. researchgate.netroyalsocietypublishing.orgdoaj.org The dielectric constant and polarity of the solvent mixture have been shown to strongly influence the chemical structure and morphological properties of the synthesized calcium phosphate. researchgate.netroyalsocietypublishing.orgdoaj.org

A study investigating the effect of different solvent systems on the synthesis of hydroxyapatite using calcium nitrate tetrahydrate and diammonium hydrogen phosphate as precursors revealed significant differences in the final product. researchgate.netroyalsocietypublishing.orgdoaj.org When water was used as the solvent, which has a high dielectric constant, the primary product was β-calcium pyrophosphate with only a minor amount of hydroxyapatite. researchgate.netroyalsocietypublishing.orgdoaj.org In contrast, a solvent system of tetrahydrofuran (B95107) (THF)/water, which has a lower dielectric constant, resulted in the formation of pure hydroxyapatite. researchgate.netroyalsocietypublishing.orgdoaj.org An N,N-dimethylformamide (DMF)/water system yielded hydroxyapatite as the major phase with a very small amount of β-calcium pyrophosphate. researchgate.netroyalsocietypublishing.orgdoaj.org These findings underscore the importance of solvent selection in controlling the phase purity of sol-gel derived calcium phosphates.

Table 4: Effect of Solvent System on the Phase Composition of Sol-Gel Synthesized Calcium Phosphate

| Solvent System | Major Phase | Minor Phase | Reference |

| Water | β-Calcium pyrophosphate | Hydroxyapatite | researchgate.netroyalsocietypublishing.orgdoaj.org |

| DMF/Water | Hydroxyapatite | β-Calcium pyrophosphate | researchgate.netroyalsocietypublishing.orgdoaj.org |

| THF/Water | Hydroxyapatite | None | researchgate.netroyalsocietypublishing.orgdoaj.org |

Hydrothermal Synthesis of this compound Phases

Hydrothermal synthesis is a versatile method that utilizes high temperatures and pressures in aqueous solutions to crystallize materials with controlled phase and morphology. This technique is particularly effective in the synthesis of various calcium phosphate phases, including this compound. The crystallization process is highly sensitive to the reaction conditions, which can be manipulated to selectively produce desired phases.

Temperature and pressure are critical parameters in the hydrothermal synthesis of this compound, exerting a significant influence on the resulting crystalline phase. Research has shown that specific temperature and pressure ranges can be used to selectively crystallize different calcium phosphate compounds. For instance, in the hydrothermal synthesis of hydroxyapatite from calcium lactate (B86563) pentahydrate and orthophosphoric acid, the reaction temperature and pressure directly impact the phase composition of the final product.

At lower temperatures and pressures, the formation of this compound is favored. Specifically, at a temperature of 130°C and a pressure of 4 bar, pure this compound in the form of monetite (CaHPO₄) with a characteristic plate-like morphology is obtained minsocam.org. However, as the temperature and pressure are increased, the synthesis shifts towards the formation of other calcium phosphate phases. For example, at 150°C and higher, pure hydroxyapatite (HAp) is formed minsocam.org. This indicates a distinct temperature threshold above 130°C for the synthesis of HAp under these specific hydrothermal conditions, below which monetite is the stable crystalline phase.

The following table summarizes the effect of temperature and pressure on the resulting product in a hydrothermal synthesis process:

| Temperature (°C) | Pressure (bar) | Resulting Product | Morphology |

| 130 | 4 | This compound (Monetite) | Plate form |

| 150 | 6 | Hydroxyapatite | Hexagonal rods |

| 170 | 10 | Hydroxyapatite | Hexagonal rods |

| 200 | 20 | Hydroxyapatite | Whiskers |

The stoichiometry of the initial precursors in hydrothermal synthesis plays a crucial role in determining the final phase composition of the synthesized calcium phosphate materials. The use of excess precursors, particularly an excess of the calcium source, can significantly alter the phase behavior and lead to the formation of different calcium phosphate compounds.

In studies investigating the hydrothermal synthesis of calcium phosphate materials using calcium oxide (CaO) and ammonium (B1175870) dihydrogen phosphate (NH₄H₂PO₄) as precursors, the effect of excess CaO has been systematically examined. It has been observed that an excess of the calcium precursor shifts the equilibrium towards the formation of hydroxyapatite, especially at higher calcination temperatures.

When no excess CaO is used (0 mole% excess), the product obtained after calcination is β-tricalcium phosphate (β-TCP) kit.edumdpi.commdpi.com. However, with the introduction of a 10 mole% excess of CaO, a mixture of β-TCP and hydroxyapatite is formed kit.edumdpi.commdpi.com. A further increase to a 20 mole% excess of CaO results in the formation of high-purity hydroxyapatite kit.edumdpi.commdpi.com. This demonstrates that by controlling the amount of excess calcium precursor, the phase composition of the final product can be tailored from pure β-TCP to a biphasic mixture, and ultimately to pure hydroxyapatite.

The following table illustrates the effect of excess CaO on the phase composition of the synthesized calcium phosphate materials after calcination:

| Mole% Excess CaO | Resulting Phases |

| 0 | β-tricalcium phosphate (β-TCP) |

| 10 | β-tricalcium phosphate (β-TCP) + Hydroxyapatite |

| 20 | High-purity Hydroxyapatite |

Dehydration Routes for Anhydrous Dicalcium Phosphate (Monetite) Formation

Anhydrous dicalcium phosphate, or monetite (CaHPO₄), is a key calcium phosphate compound with various applications. A primary route for its synthesis is through the dehydration of its hydrated counterpart, dicalcium phosphate dihydrate, commonly known as brushite (CaHPO₄·2H₂O). This transformation can be achieved through various methods, including thermal dehydration and other solvent-based or energy-assisted processes.

The thermal conversion of brushite to monetite is a well-studied process involving the removal of water molecules from the crystal lattice of brushite upon heating. This dehydration process is not a simple, single-step event but rather occurs in two stages. The structural water in brushite, which accounts for approximately 21.9% of its weight, is held within the layers of the crystal structure by hydrogen bonds.

The conversion temperature for the transformation of brushite to monetite is generally around 220°C nih.govsemanticscholar.orgscinito.airesearchgate.net. However, this transformation can also occur at lower temperatures if the brushite is exposed to heat for a prolonged period nih.govsemanticscholar.orgscinito.ai. The heating rate is a critical factor that influences the dehydration process. Slower heating rates tend to result in the formation of a larger amount of an amorphous phase alongside monetite nih.govsemanticscholar.orgscinito.ai. This amorphous phase is believed to be a highly disordered, hydrated form of monetite with some trapped water molecules nih.govsemanticscholar.orgscinito.ai.

Thermogravimetric analysis (TGA) has shown that the mass loss steps associated with dehydration shift to higher temperatures with increasing heating rates, which is characteristic of a kinetic process researchgate.net. The dehydration of brushite typically occurs over a temperature range of 80–220°C researchgate.net.

The following table summarizes the key aspects of the thermal dehydration of brushite to monetite:

| Parameter | Observation |

| Conversion Temperature | Approximately 220°C, but can occur at lower temperatures with prolonged heating. |

| Water Loss | Occurs in two steps, with a total theoretical weight loss of 20.93%. |

| Effect of Heating Rate | Slower heating rates lead to the formation of more amorphous phase. |

| Amorphous Phase | A highly disordered, hydrated monetite with trapped water molecules. |

Beyond conventional thermal dehydration, alternative methods are being explored for the synthesis of monetite from brushite, including solvent-based and energy-assisted processes. These methods offer potential advantages such as lower processing temperatures and finer control over the product's characteristics.

Solvent-Based Synthesis:

A notable solvent-based approach allows for the synthesis of monetite powders at room temperature in ethanol (B145695) solutions. This method provides an alternative to the high-temperature dehydration of brushite. In this process, submicrometer monetite powders can be synthesized by stirring precipitated calcium carbonate powders in ethanol solutions containing small amounts of concentrated orthophosphoric acid for a few hours. The resulting monetite powders have been shown to have a stacked-nanosheets particle texture.

Energy-Assisted Dehydration:

Energy-assisted techniques, such as microwave and ultrasound-assisted dehydration, are emerging as rapid and efficient methods for various dehydration processes and have the potential to be applied to the conversion of brushite to monetite.

Microwave-Assisted Dehydration: Microwave technology offers a rapid dehydration method by converting microwave energy into thermal energy within the moist material, which accelerates the evaporation of water. The advantages of microwave-assisted drying include shorter processing times and improved product quality. This technique can be combined with conventional hot air drying or vacuum drying to enhance efficiency. The application of microwaves can be particularly beneficial in the later stages of drying when moisture is concentrated in the center of the material.

Ultrasound-Assisted Dehydration: Ultrasound-assisted osmotic dehydration (UOD) is another technique that can enhance the drying process. The application of ultrasound during osmotic dehydration has been shown to improve water loss and can be optimized by controlling parameters such as ultrasound time, osmotic solution concentration, and temperature. While direct studies on the use of UOD for brushite to monetite conversion are not widely reported, the principles of enhanced mass transfer through ultrasonic application suggest its potential as an energy-assisted method for this transformation.

These alternative routes for monetite formation offer promising avenues for the synthesis of this important calcium phosphate material with tailored properties for various applications.

Mechanochemical and Combustion Synthesis of this compound Materials

In addition to hydrothermal and dehydration methods, mechanochemical and combustion synthesis represent alternative solid-state routes for the production of this compound and other calcium phosphate materials. These techniques are often characterized by their speed and the unique properties of the resulting products.

Mechanochemical Synthesis:

Mechanochemical synthesis involves the use of mechanical energy, typically through high-energy ball milling, to induce chemical reactions and phase transformations in solid reactants. This method can be used to synthesize nanocrystalline materials at room temperature, avoiding the need for high-temperature treatments.

In the context of calcium phosphates, mechanochemical synthesis has been successfully employed to produce various phases. For instance, nanocrystalline hydroxyapatite has been synthesized by the high-energy mechanical activation of a dry powder mixture of calcium oxide (CaO) and anhydrous this compound (CaHPO₄) wsu.edu. A single-phase, highly crystalline hydroxyapatite can be achieved after several hours of mechanical activation without any subsequent thermal treatment wsu.edu.

The mechanochemical method can also be used to synthesize calcium phosphates with a wide range of Ca/P ratios by reacting monetite (CaHPO₄) and CaO nih.gov. This technique has even enabled the formation of a whitlockite-structured phase directly in the ball mill from mixtures with a low initial Ca/P ratio nih.gov. Furthermore, biphasic calcium phosphate powders, consisting of hydroxyapatite and β-tricalcium phosphate, can be prepared by the mechanochemical milling of brushite (CaHPO₄·2H₂O) and calcium carbonate (CaCO₃) in the presence of water.

Combustion Synthesis:

Combustion synthesis, also known as self-propagating high-temperature synthesis (SHS), is a process where a highly exothermic reaction is initiated in a mixture of reactants, and the heat generated sustains the reaction, leading to the formation of the desired product. This method is known for its rapidity and the production of fine, often porous, powders.

Solution combustion synthesis is a variation of this technique where the precursors are dissolved in a suitable solvent along with a fuel, such as urea (B33335) or glycine (B1666218). Upon heating, the solution undergoes a self-sustaining combustion reaction. This method has been used to synthesize calcium phosphate bioceramics. For example, hydroxyapatite can be synthesized using calcium nitrate tetrahydrate and di-ammonium hydrogen ortho-phosphate (B1173645) as precursors, with urea and glycine as fuels. The characteristics of the resulting powder, such as phase composition and surface area, can be controlled by adjusting the type and amount of fuel used. For instance, urea-rich fuel mixtures tend to produce pure hydroxyapatite, while glycine-rich fuels may yield calcium pyrophosphate as a minor phase along with hydroxyapatite.

The following table provides a comparative overview of these two synthesis methods:

| Synthesis Method | Key Principles | Advantages | Example Application |

| Mechanochemical Synthesis | Use of mechanical energy (e.g., ball milling) to induce solid-state reactions. | Room temperature processing, synthesis of nanocrystalline materials. | Synthesis of nanocrystalline hydroxyapatite from CaO and CaHPO₄. |

| Combustion Synthesis | A self-sustaining exothermic reaction in a precursor mixture. | Rapid synthesis, production of fine and porous powders. | Synthesis of hydroxyapatite using calcium nitrate, di-ammonium hydrogen phosphate, and urea/glycine as fuel. |

Solid-State Mechanochemical Activation for this compound Precursors

Solid-state mechanochemical synthesis is an efficient and often solvent-free method for producing calcium phosphate powders. This technique utilizes mechanical energy, typically through high-energy ball milling, to activate and induce chemical reactions between solid precursors. The process is noted for being simpler and less expensive compared to many wet-chemical methods nih.gov.

The synthesis involves the direct grinding of precursor powders, which can lead to the formation of various calcium phosphate phases. The final product's composition is highly dependent on the initial Ca/P ratio of the reactants. For instance, mechanochemical synthesis using dicalcium phosphate (CaHPO4) and calcium oxide (CaO) as precursors can yield a range of products mdpi.com. Research has demonstrated that at low initial Ca/P ratios (1.17–1.48), this method can produce a calcium orthophosphate with a whitlockite (B577102) structure directly within the ball mill mdpi.com.

The process can also be used as a preliminary step before thermal treatment. For example, oyster shell powder (primarily calcium carbonate, CaCO3) and calcium pyrophosphate (Ca2P2O7) can be ball milled together before being heat-treated to produce calcium phosphate powders nih.govresearchgate.net. While solid-state reactions generally require high energy input, mechanochemical activation can facilitate these reactions at lower temperatures or for shorter durations researchgate.net.

| Precursors | Ca/P Ratio | Conditions | Primary Product(s) | Reference |

|---|---|---|---|---|

| CaHPO₄ and CaO | 1.17–1.48 | High-energy ball milling | Calcium orthophosphate (Whitlockite structure) | mdpi.com |

| CaHPO₄ and CaO | < 1.67 | Mechanochemical synthesis | Calcium-deficient apatite | mdpi.com |

| CaCO₃ and Ca₂P₂O₇ | Not Specified | Ball milling followed by heat treatment (1050°C) | β-Tricalcium Phosphate (β-TCP) and Hydroxyapatite (HAp) | nih.govresearchgate.net |

| CaCO₃ and CaHPO₄ | Not Specified | Solid-state reaction at high temperature (1300°C) | Hydroxyapatite (HAp) | sphinxsai.com |

Solution Combustion Synthesis for Biphasic Calcium Phosphate Composites

Solution combustion synthesis (SCS) is a rapid, energy-saving technique used to produce fine, often nanocrystalline, ceramic powders ias.ac.in. The process involves an exothermic, self-sustaining reaction in an aqueous or sol-gel solution containing metal nitrates (as an oxidizer) and an organic fuel, such as urea, glycine, or glucose ias.ac.incuneyttas.com. The heat generated during the combustion facilitates the formation of the desired crystalline phases.

This method is particularly effective for producing biphasic calcium phosphates (BCPs), which are composites typically consisting of hydroxyapatite (HAp) and β-tricalcium phosphate (β-TCP) nih.gov. The ratio of HAp to β-TCP in the final product can be precisely controlled by adjusting the synthesis parameters, such as the nominal Ca/P molar ratio in the precursor solution nih.gov. The type of fuel used also significantly influences the process and the product characteristics. Different fuels and their combinations can alter the flame temperature, which in turn affects properties like particle size and crystallinity ias.ac.in.

Research has shown that solution combustion can produce highly crystalline BCPs in a single step, which can reduce production costs unirioja.es. For example, a study using calcium nitrate tetrahydrate and di-ammonium hydrogen phosphate as precursors with fuels like urea and glycine successfully synthesized various calcium phosphate phases cuneyttas.comnih.gov. The release of large volumes of gaseous by-products during the reaction helps to prevent particle sintering and can create porous structures in the resulting powder ias.ac.in.

| Oxidizer | Fuel(s) | Key Parameter Studied | Effect on Product | Reference |

|---|---|---|---|---|

| Calcium Nitrate Tetrahydrate | Urea, Glycine, Glucose | Fuel type and combinations | Controls flame temperature and product characteristics; produces nanocrystalline HAp (<20 nm). | ias.ac.in |

| Calcium Nitrate Tetrahydrate | Urea | Nominal Ca/P ratio | Controls the phase composition and proportions of HAp and TCP. | cuneyttas.comnih.gov |

| Not Specified | Not Specified | One-step synthesis | Produces highly crystalline biphasic calcium phosphates, potentially reducing production cost. | unirioja.es |

Novel Precursors and Environmentally Benign Synthesis Approaches for this compound

The development of environmentally benign or "green" synthesis methods for calcium phosphates is a growing area of research. These approaches focus on using sustainable precursors and reducing energy consumption and the use of harsh chemicals nih.gov.

One prominent green approach is the utilization of biowaste as a calcium source. Agricultural wastes such as eggshells from various poultry (quail, hen, duck, pigeon) have been successfully used to obtain calcium phosphate materials via wet synthesis methods nih.gov. This strategy not only provides a cost-effective calcium precursor but also addresses waste management. The synthesis can produce biphasic materials composed mainly of hydroxyapatite, with the second phase being β-TCP or octacalcium phosphate, depending on the specific type of eggshell used nih.gov. Importantly, these methods can sometimes eliminate the need for high-temperature sintering, thereby reducing energy consumption nih.gov.

Aqueous precipitation is another environmentally friendly route. By carefully controlling the pH and the Ca/P ratio of the precursor ion solutions at ambient temperatures, it is possible to synthesize biphasic mixtures of calcium carbonate/apatite or calcium hydroxide/apatite researchgate.net. These precipitation procedures are simpler, safer, and less expensive than methods requiring high-temperature sintering researchgate.net. Furthermore, enzymatic methods are being explored, which offer mild reaction conditions without the need for high temperatures or harsh chemicals, resulting in high-purity materials nih.gov.

| Aspect | Conventional Methods (e.g., High-Temp Solid-State) | Environmentally Benign Approaches |

|---|---|---|

| Precursors | High-purity chemical reagents (e.g., CaCO₃, CaHPO₄) | Biowaste (e.g., eggshells, oyster shells), simple ionic solutions |

| Energy Consumption | High (requires sintering/calcination often >750°C) | Low (often performed at room/body temperature, avoids sintering) |

| Process Complexity | Can require precise control of high temperatures and atmospheres. | Simpler procedures, such as aqueous precipitation by controlling pH. |

| Environmental Impact | Higher energy footprint, reliance on mined resources. | Utilizes waste streams, lower energy footprint, uses fewer harsh chemicals. |

Table of Compounds

| Compound Name | Chemical Formula |

|---|---|

| This compound (Dicalcium phosphate) | CaHPO₄ |

| Calcium Oxide | CaO |

| Calcium Carbonate | CaCO₃ |

| Calcium Pyrophosphate | Ca₂P₂O₇ |

| Hydroxyapatite (HAp) | Ca₁₀(PO₄)₆(OH)₂ |

| β-Tricalcium Phosphate (β-TCP) | Ca₃(PO₄)₂ |

| Octacalcium Phosphate | Ca₈H₂(PO₄)₆·5H₂O |

| Calcium Nitrate Tetrahydrate | Ca(NO₃)₂·4H₂O |

| Di-ammonium hydrogen phosphate | (NH₄)₂HPO₄ |

| Urea | CH₄N₂O |

| Glycine | C₂H₅NO₂ |

| Glucose | C₆H₁₂O₆ |

| Calcium Hydroxide | Ca(OH)₂ |

Structural Elucidation and Polymorphism of Calcium Hydrogen Phosphate

Anhydrous Dicalcium Phosphate (B84403) (Monetite) Structural Characterization

Monetite (CaHPO₄), the anhydrous form of dicalcium phosphate, is a crucial precursor in the formation of other calcium phosphates and is noted for its stability. acs.orgnih.gov Its structural properties have been the subject of detailed crystallographic studies.

Monetite primarily crystallizes in a triclinic system. iucr.orgmdpi.com The most commonly reported space group for this stable form is P-1. acs.orgiucr.orgmdpi.com This structure is characterized by two unique phosphorus sites and three distinct hydrogen sites. nih.gov

Recent research has also identified a novel polymorph of monetite synthesized hydrothermally. africaresearchconnects.comresearchgate.net This form crystallizes in the orthorhombic space group Ccm21. africaresearchconnects.comresearchgate.net

The unit cell parameters of monetite are sensitive to its polymorphic form and can be influenced by ionic substitutions. For the common triclinic polymorph (space group P-1), detailed X-ray diffraction studies have established precise cell dimensions. One refinement reported the unit cell parameters at 25°C as a = 6.910 Å, b = 6.627 Å, c = 6.998 Å, with α = 96.34°, β = 103.82°, and γ = 88.33°. acs.orgiucr.org The introduction of larger ions, such as strontium (Sr²⁺) substituting for calcium (Ca²⁺), can cause an appreciable increase in these lattice constants. mdpi.comnih.gov

For the less common orthorhombic polymorph (space group Ccm21), the unit cell parameters have been determined as a = 6.242 Å, b = 6.994 Å, and c = 7.003 Å. africaresearchconnects.comresearchgate.net

Table 1: Crystallographic Data for Monetite Polymorphs

| Polymorph | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |

|---|---|---|---|---|---|---|---|---|

| Triclinic Monetite | Triclinic | P-1 | 6.910 | 6.627 | 6.998 | 96.34 | 103.82 | 88.33 |

| Orthorhombic Monetite | Orthorhombic | Ccm21 | 6.242 | 6.994 | 7.003 | 90 | 90 | 90 |

Data sourced from references acs.orgiucr.orgafricaresearchconnects.comresearchgate.net.

The crystal structure of triclinic monetite is complex, containing four CaHPO₄ units within its unit cell. iucr.org The structure features two crystallographically independent calcium atoms. researchgate.net Ca(1) is coordinated to seven oxygen atoms in a configuration approximating a pentagonal bipyramid, with Ca-O bond distances ranging from 2.295 Å to 2.763 Å. iucr.org Ca(2) is coordinated to eight oxygen atoms, with all Ca-O distances indicating strong bonding. iucr.org

The phosphate groups (PO₄) play a central role in the structure, and their P-O distances are indicative of the hydrogen bonding network. iucr.org The structure contains three unique hydrogen bonds: one is considered normal, another is very short and crosses a nominal center of symmetry, and a third is presumed to be statistically disordered. iucr.org

In the orthorhombic polymorph, the three-dimensional crystal structure is described by infinite zigzag chains of {HPO₄} units that are linked together by calcium-oxygen bonds. africaresearchconnects.comresearchgate.net

Dicalcium Phosphate Dihydrate (Brushite) Crystallographic Analysis

Brushite (CaHPO₄·2H₂O), or dicalcium phosphate dihydrate (DCPD), is a hydrated phosphate mineral. wikipedia.orgtdl.org It is often considered a precursor to more stable calcium phosphates like apatite. wikipedia.orguchicago.edu

Brushite crystallizes in a noncentrosymmetric monoclinic system, with four CaHPO₄·2H₂O molecules per unit cell. researchgate.netresearchgate.net The space group is most commonly identified as Ia or C2/c. wikipedia.orgnih.govrsc.org Its structure is distinctly layered. nih.gov It consists of corrugated sheets composed of calcium and hydrogen phosphate ions. researchgate.netnih.gov Alternating with these CaHPO₄ sheets are layers of water molecules. researchgate.netnih.gov

Each calcium ion is octahedrally coordinated, surrounded by six oxygen atoms from four different phosphate groups and two oxygen atoms from two water molecules. nih.gov These water molecules are bound to the calcium ions and are positioned between the primary CaHPO₄ layers. researchgate.netnih.gov This arrangement results in a fully hydrated surface on the {010} faces, which have a relatively low interfacial energy. researchgate.netnih.gov Surface X-ray diffraction studies have revealed that the interface with water consists of a highly ordered water bilayer that can be considered part of the crystal structure, followed by a second, less ordered water bilayer. ru.nl The weaker bonding between these water layers creates a natural cleavage plane. nih.gov

Table 2: Crystallographic Data for Brushite

| Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |

|---|---|---|---|---|---|

| Monoclinic | Ia (or C2/c) | 5.81 - 6.265 | 15.18 - 15.19 | 6.24 - 5.814 | 116.42 - 116.47 |

Data sourced from references wikipedia.orgnih.gov. Note: Ranges reflect values from different sources.

Amorphous Calcium Hydrogen Phosphate (ACHP) Structural Models

Amorphous this compound (ACHP) is a non-crystalline phase with a Ca/P atomic ratio of 1.0. osti.govresearchgate.net Unlike crystalline materials, it lacks long-range atomic order, making its structural determination challenging. However, studies using techniques like transmission electron microscopy (TEM), infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, and computer simulations have provided insights into its short-range structure. osti.govacs.org

Research suggests that the fundamental building block of ACHP is a "this compound cluster" (CHPC). osti.govresearchgate.net This model proposes that these CHPCs, along with associated water molecules, arrange to form the bulk structure of ACHP. osti.govresearchgate.net The CHPC model is distinct from the Posner's cluster model, which is generally accepted for basic amorphous calcium phosphates with higher Ca/P ratios. osti.govresearchgate.net Hydrogen phosphate species are considered a critical structural element in all amorphous calcium phosphates, with orthophosphate and water also playing roles depending on the synthesis pathway. researchgate.netrsc.org

Short-Range Order and this compound Cluster (CHPC) Units

While the long-range crystalline structure of different calcium phosphate phases is well-documented, the short-range order, especially in its amorphous state, is governed by the formation of specific ionic clusters. Experimental evidence suggests the existence of a fundamental structural unit in amorphous calcium phosphate (ACP) known as the Posner's cluster, a Ca₉(PO₄)₆ cluster with a diameter of approximately 0.95 nm. wikipedia.orgresearchgate.net These clusters are considered the basic building blocks of ACP, with water molecules occupying the spaces between them. researchgate.net The stability and structure of these clusters have been investigated through computational studies, which indicate that their interaction with ions like sodium and protons can significantly increase their stability. researchgate.net

Distinction from Posner's Clusters in Basic Amorphous Calcium Phosphate

While Posner's clusters are a key feature of amorphous calcium phosphate, it is important to distinguish their role from that in other related materials. The aggregation of calcium and phosphate ions in solution can lead to the formation of Posner-like clusters. researchgate.net However, the exact stoichiometry of these clusters is dependent on the ionic composition of the solution. researchgate.netx-mol.net For instance, in solutions with a low calcium to phosphorus (Ca/P) ratio, calcium-deficient clusters are formed, while in neutral solutions, clusters containing protonated phosphate groups are observed. researchgate.netx-mol.net These Posner-like clusters can be interconnected by phosphate groups, which act as bridges between their central calcium ions. researchgate.netx-mol.net

Influence of Synthesis Conditions on this compound Polymorph Formation and Purity

Effects of Ca/P Molar Ratio on Crystal Structure and Phase Composition

The molar ratio of calcium to phosphorus (Ca/P) in the initial reaction mixture is a critical factor that significantly influences the resulting crystal structure and phase composition of the synthesized calcium phosphate.

Low Ca/P Ratios: At low initial Ca/P ratios (e.g., 0.2) and in a low pH range, the bonding between calcium and phosphate is primarily monodentate. acs.org This condition favors the direct transformation of amorphous calcium phosphate to hydroxyapatite (B223615) without the formation of an intermediate brushite phase. acs.org

Intermediate to High Ca/P Ratios: As the Ca/P ratio increases, bidentate bonding geometries become more prevalent, leading to the formation of a mixture of brushite and hydroxyapatite during the transformation of ACP. acs.org

Stoichiometric and Excess Calcium: A stoichiometric excess of calcium, for instance, a 20% excess, is often necessary to prevent the formation of hydroxyapatite and favor the precipitation of brushite (dicalcium phosphate dihydrate). google.com Studies have shown that varying the Ca/P molar ratio between 1.00 and 2.00 results in the formation of calcium-deficient hydroxyapatite. researchgate.net

The following table summarizes the effect of the initial Ca/P ratio on the resulting calcium phosphate phases:

| Initial Ca/P Ratio | pH Range | Predominant Bonding | Resulting Phases |

| Low (e.g., 0.2) | Low (6-7) | Monodentate | Hydroxyapatite (direct transformation) |

| Intermediate to High | --- | Bidentate | Brushite and Hydroxyapatite |

| 1.00 - 2.00 | --- | --- | Calcium-deficient Hydroxyapatite |

Crystallite Size and Morphology Control in this compound Synthesis

The ability to control the crystallite size and morphology of this compound is crucial for tailoring its properties for various applications, from bone tissue engineering to drug delivery. nih.gov Several synthesis parameters can be manipulated to achieve this control.

Temperature: Reaction temperature has a significant impact on the final morphology. For instance, in the synthesis of hydroxyapatite via a wet chemical route, needle-like nanoparticles with a high aspect ratio were obtained at 40°C, while spherical particles were formed at 100°C. novapublishers.com

Additives: The presence of certain additives can modify crystal growth. For example, polyaspartic acid has been shown to inhibit the crystallization of dicalcium phosphate dihydrate (DCPD) and specifically modify its crystal growth morphology. huji.ac.il

Solvent Concentration: The concentration of solvents, such as alcohol, can be used to control the crystallite size. In the hydrolysis of DCPD to form hydroxyapatite, increasing the alcohol concentration from 0% to 70% led to a decrease in crystallite size. researchgate.net

The table below illustrates the influence of different synthesis parameters on the morphology of calcium phosphate:

| Parameter | Variation | Effect on Morphology/Crystallite Size | Reference |

| Temperature | 40°C vs. 100°C | Needle-like vs. Spherical particles | novapublishers.com |

| Additive | Polyaspartic Acid | Inhibition of crystallization, modified morphology | huji.ac.il |

| Solvent Conc. (Alcohol) | 0% to 70% | Decrease in crystallite size | researchgate.net |

Mechanistic Investigations of Phase Transformations in Calcium Hydrogen Phosphate Systems

Amorphous Calcium Phosphate (B84403) (ACP) to Calcium Hydrogen Phosphate Transformations

The transformation of amorphous calcium phosphate (ACP) into crystalline this compound phases is a fundamental process in both biomineralization and synthetic material science. This subsection explores the kinetics and mechanisms of this critical conversion, with a focus on the formation of brushite and the role of transient amorphous phases.

The conversion of Amorphous Calcium Phosphate (ACP) to brushite (dicalcium phosphate dihydrate, DCPD) is a complex process that proceeds through a series of transient phases. At a temperature of 25°C and a pH below 9.8, the transformation is initiated by the formation of ACP (CaHPO₄·nH₂O), which exhibits a short lifetime of less than two minutes. Following the appearance of ACP, octacalcium phosphate (OCP) emerges as another transient intermediate. The nucleation of brushite crystals then occurs after approximately 8 minutes.

The kinetics of this transformation can be significantly influenced by the presence of certain additives. For instance, citric acid has been shown to retard the conversion process by increasing the nucleation times for brushite. However, it has little to no effect on the fundamental steps of the reaction mechanism. Brushite is known to have a rapid nucleation rate, which is attributed to its low surface energy.

The proposed mechanism for the transformation involves the following key steps:

Initial Precipitation of ACP: Rapid formation of a highly unstable amorphous phase.

Formation of Transient Intermediates: The initial ACP transforms into other transient phases, with OCP being a significant component.

Nucleation of Brushite: Brushite crystals begin to nucleate from the transient phases.

Crystal Growth: The nucleated brushite crystals continue to grow.

This multi-step pathway highlights the dynamic nature of calcium phosphate systems and the critical role of intermediate phases in directing the final crystalline product.

Transient amorphous phases are pivotal in the nucleation of crystalline calcium hydrogen phosphates. ACP acts as a precursor, and its intrinsic properties significantly dictate the final crystalline phase that is formed. The initial calcium to phosphate (Ca/P) ratio in the reacting solution is a critical determinant of the transformation pathway. At higher Ca/P ratios, the transformation of ACP preferentially leads to the formation of brushite. Conversely, at a low Ca/P ratio of 0.2, ACP has been observed to transform directly into hydroxyapatite (B223615).

The transformation from an amorphous to a crystalline state can proceed through a "direct transformation" mechanism. This process involves the internal reorganization of the amorphous particles into an ordered, crystalline structure without a complete dissolution and re-precipitation process. This solid-state transformation is a key aspect of the nucleation of this compound from an amorphous precursor. The hydrogen phosphate ions within the ACP structure are considered a crucial structural element that influences its stability and transformation behavior. The presence of these transient amorphous phases allows for a lower energy barrier to nucleation compared to direct nucleation from solution, thereby facilitating the formation of crystalline phases like brushite.

Brushite to Monetite Dehydration and Interconversion

The dehydration of brushite (CaHPO₄·2H₂O) to monetite (CaHPO₄) is a thermally induced transformation that involves the removal of its two molecules of water of crystallization. This process is of significant interest in the fields of biomaterials and industrial processing.

The dehydration of brushite to monetite is not a simple, single-step process. It proceeds through a two-step mechanism that involves the formation of an intermediate amorphous phase. The process generally initiates at temperatures around 80°C. While the complete conversion to monetite is typically observed at approximately 220°C, the transformation can also occur at lower temperatures if the material is subjected to prolonged heating.

The kinetics of this dehydration are notably influenced by the heating rate. Slower heating rates have been found to promote the formation of a larger proportion of the amorphous intermediate phase. This amorphous phase is essentially a highly disordered, hydrated form of monetite.

The two primary steps in the dehydration mechanism can be summarized as:

Initial Water Loss and Formation of Amorphous Phase: As the temperature increases, brushite begins to lose its water molecules, leading to the formation of an amorphous calcium phosphate phase.

Crystallization of Monetite: The amorphous phase subsequently crystallizes into the anhydrous monetite structure.

The following table provides kinetic data for the dehydration of brushite to monetite.

| Parameter | Value | Conditions |

| Onset Temperature | ~80°C | - |

| Conversion Temperature | ~220°C | - |

This compound to Calcium Pyrophosphate Conversion

Further heating of anhydrous this compound (monetite) leads to its conversion into calcium pyrophosphate (Ca₂P₂O₇). This transformation involves the condensation of two hydrogen phosphate ions to form a pyrophosphate ion and a molecule of water.

The thermal decomposition of monetite results in the formation of different polymorphs of calcium pyrophosphate, with the specific polymorph being dependent on the temperature. The conversion process generally begins at temperatures around 400°C.

One study has identified the temperature range for the conversion of monetite to γ-Ca₂P₂O₇ to be between 420°C and 490°C. Another investigation reported the initial formation of γ-Ca₂P₂O₇ at approximately 350°C. This γ-polymorph is metastable and will transform into other polymorphs upon further heating. At around 700°C, γ-Ca₂P₂O₇ converts to the β-polymorph (β-Ca₂P₂O₇). Finally, at a much higher temperature of 1200°C, the α-polymorph (α-Ca₂P₂O₇) is formed.

The kinetics of the initial dehydration of monetite to form γ-Ca₂P₂O₇ have been investigated, and the activation energy for this process has been determined.

The following table summarizes the thermally induced conversion pathways of monetite to calcium pyrophosphate polymorphs.

| Temperature Range | Transformation | Polymorph Formed | Activation Energy (Ea) |

| ~350°C - 490°C | Monetite → γ-Ca₂P₂O₇ + H₂O | Gamma (γ) | 49 ± 1 kcal/mol acs.org |

| ~700°C | γ-Ca₂P₂O₇ → β-Ca₂P₂O₇ | Beta (β) | - |

| ~1200°C | β-Ca₂P₂O₇ → α-Ca₂P₂O₇ | Alpha (α) | - |

Brushite to Apatite Transformation Mechanisms

The transformation of brushite (dicalcium phosphate dihydrate, DCPD) to apatite is a critical process in various fields, including biomaterial science and geology. This conversion is governed by the relative thermodynamic stabilities of the two minerals; brushite is more soluble and kinetically favored to precipitate initially under certain conditions, while apatite is the more thermodynamically stable phase and thus the eventual end-product in many aqueous environments. nih.govnih.gov The transformation typically proceeds through a solution-mediated process, where brushite dissolves and apatite subsequently nucleates and grows.

Solution-Mediated Crystallization Processes and Apatite Nucleation from Brushite

The conversion of brushite to apatite is a classic example of a solution-mediated phase transformation. This process involves the dissolution of the metastable brushite phase, which leads to a supersaturated solution with respect to the more stable apatite phase, followed by the nucleation and growth of apatite crystals. nih.gov Brushite often acts as a precursor in the formation of apatite. nih.gov

The initial precipitation of brushite is kinetically favored over apatite due to its lower interfacial energy. nih.gov However, in aqueous solutions, particularly under physiological conditions, brushite is undersaturated and will either dissolve or convert to the less soluble and more stable apatite over time. nih.gov The transformation is not a solid-state conversion but rather occurs through the dissolution of brushite, releasing calcium and phosphate ions into the solution, which then precipitate as apatite.

Apatite nucleation can occur heterogeneously on the surface of the dissolving brushite crystals. This process is influenced by the surface characteristics of the brushite and the composition of the surrounding solution. The presence of specific ions and biomolecules can either promote or inhibit the nucleation of apatite on the brushite template.

Influence of Ionic Environment and pH on Brushite-Apatite Conversion

The rate and extent of the brushite to apatite conversion are highly sensitive to the ionic composition and pH of the aqueous environment.

pH: The pH of the solution is a dominant factor. Generally, a higher pH favors the conversion of brushite to apatite. At pH 8 and above, brushite has been shown to invariably convert to apatite. nih.gov At a neutral pH of 7, the transformation may proceed towards octacalcium phosphate, another precursor to apatite. nih.gov In the pH range of 4 to 6, the conversion of brushite to apatite is significantly hindered and may not occur spontaneously over extended periods. nih.gov

Ionic Environment: The presence of various ions in the solution can significantly modulate the transformation process.

Magnesium (Mg²⁺): Magnesium ions are known to inhibit the hydrolysis of brushite to apatite. nih.govnih.gov This inhibitory effect can stabilize the brushite phase. nih.gov The presence of magnesium in a brushite cement formulation has been found to reduce the extent of its conversion to hydroxyapatite. nih.gov

Potassium (K⁺): The presence of potassium ions has been shown to accelerate the transformation of brushite to hydroxyapatite in aqueous solutions. nih.gov Modified brushite containing potassium undergoes a faster conversion compared to pure brushite. nih.gov

Pyrophosphate and Citrate (B86180): These molecules can act as inhibitors of both brushite and hydroxyapatite crystallization. nih.gov Synergistic effects have been observed, where a mixture of pyrophosphate and phytate inhibits brushite nucleation, while a pyrophosphate and citrate mixture inhibits hydroxyapatite nucleation. nih.gov

| Ion/Molecule | Effect on Brushite to Apatite Conversion | Reference |

| High pH (≥ 8) | Promotes conversion | nih.gov |

| Neutral pH (≈ 7) | May lead to octacalcium phosphate formation | nih.gov |

| Low pH (4-6) | Inhibits conversion | nih.gov |

| Magnesium (Mg²⁺) | Inhibits conversion | nih.govnih.gov |

| Potassium (K⁺) | Accelerates conversion | nih.gov |

| Pyrophosphate + Phytate | Inhibits brushite nucleation | nih.gov |

| Pyrophosphate + Citrate | Inhibits hydroxyapatite nucleation | nih.gov |

Doping-Induced Modulation of Calcium Phosphate Phase Transitions

The introduction of foreign ions, or dopants, into the crystal lattice of calcium phosphates can significantly alter their phase stability and transformation pathways. This doping strategy is widely employed to tailor the properties of calcium phosphate-based biomaterials. The presence of dopants has a profound impact on the phase assemblage and structural behavior of these materials. tandfonline.com

Strontium (Sr²⁺): Strontium doping can influence the phase composition of calcium phosphates. In some systems, increasing strontium concentration has been shown to facilitate the phase transformation from hydroxyapatite (HAp) to β-tricalcium phosphate (β-TCP). sci-hub.seresearchgate.net This is attributed to the distortion of the HAp structure by the larger Sr²⁺ ions, which decreases its stability. researchgate.net However, at higher concentrations, strontium may promote the transformation from β-TCP back to a calcium-deficient apatite. researchgate.net Strontium doping has also been noted to influence the morphology of calcium phosphate crystals, with the resulting phase being dependent on both the strontium concentration and the pH of the synthesis environment. frontiersin.org

Zinc (Zn²⁺): Zinc is another common dopant that modulates phase transitions. Zinc doping can result in the formation of zinc-substituted hydroxyapatite. mdpi.com At higher zinc concentrations (≥ 10%), the formation of brushite (DCPD) has been observed alongside hydroxyapatite. mdpi.com This suggests that a high concentration of zinc ions can stabilize the brushite phase. mdpi.com In other studies, zinc doping has been shown to influence the transformation of hydroxyapatite to tricalcium phosphate at elevated temperatures. inoe.ro The incorporation of Zn²⁺ can occur in the β-TCP structure, and at higher sintering temperatures, it can destabilize the Zn-doped β-TCP phase in favor of a Zn-doped HAp compound. nih.gov

Iron (Fe³⁺): Iron doping can radically alter the crystallization behavior of amorphous calcium phosphate (ACP). The presence of Fe³⁺ ions can prevent the formation of α-tricalcium phosphate (α-TCP) during thermal treatment and instead promote the formation of calcium-deficient hydroxyapatite (CDHA) at significantly lower temperatures. rsc.orglu.lv The crystallization temperature of ACP is reduced in the presence of iron, and the subsequent conversion of CDHA to β-TCP is also affected by the iron concentration. rsc.orglu.lv

Magnesium (Mg²⁺): Magnesium is known to stabilize the β-TCP structure. mdpi.com Mg-doping in β-TCP can raise the temperature required for its conversion to α-TCP. tandfonline.com The incorporation of magnesium into the β-TCP lattice can lead to a contraction of the lattice parameters. tandfonline.com In brushite cements, the addition of magnesium can increase the content of β-TCP in the final product. mdpi.com

| Dopant Ion | Effect on Calcium Phosphate Phase Transitions | Reference |

| Strontium (Sr²⁺) | Can facilitate HAp to β-TCP transformation. At high concentrations, may promote β-TCP to calcium-deficient apatite transformation. | sci-hub.seresearchgate.net |

| Zinc (Zn²⁺) | Can lead to the formation of zinc-substituted HAp. At high concentrations, can stabilize the brushite phase. | mdpi.comnih.gov |

| Iron (Fe³⁺) | Prevents α-TCP formation from ACP and promotes CDHA formation at lower temperatures. | rsc.orglu.lv |

| Magnesium (Mg²⁺) | Stabilizes β-TCP structure and raises the β-TCP to α-TCP conversion temperature. | tandfonline.commdpi.com |

Computational Approaches to Calcium Hydrogen Phosphate Systems

Molecular Dynamics Simulations of Calcium Phosphate (B84403) Ion Association and Aggregation

Molecular dynamics (MD) simulations, a computational method for studying the physical movements of atoms and molecules, have been instrumental in elucidating the early stages of calcium phosphate formation. Classical MD simulations, in particular, have been employed to explore the association of calcium and hydrogen phosphate ions and their subsequent aggregation into larger clusters acs.org.

MD simulations have been utilized to investigate the formation of prenucleation clusters, which are transient, nanoscale agglomerations of ions that precede the formation of a stable crystal nucleus. These simulations have explored various aggregation pathways involving species such as CaHPO₄, [Ca(HPO₄)₂]²⁻, and [Ca(HPO₄)₃]⁴⁻ nih.govacs.org. Studies have shown that the dimerization of these complexes is a favorable process, particularly up to a Ca/HPO₄ ratio of 1:2 nih.govacs.org. The formation of larger, stable complexes is understood to occur through the favorable interaction of these smaller species in solution nih.gov.

The aggregation process can be complex, with multiple potential pathways. Simulations have examined the association of various monomeric calcium hydrogen phosphate complexes to form dimeric species, providing insights into the initial steps of cluster growth acs.org. For instance, the interaction between [Ca(HPO₄)₂]²⁻ and CaHPO₄ to form [Ca₂(HPO₄)₃]²⁻ has been identified as a significant step in the aggregation process acs.org. The importance of clusters larger than a simple ion pair in calcium phosphate systems has long been recognized, with early suggestions of the existence of entities like Ca₉(PO₄)₆ clusters, which have been investigated through both experimental and computational methods acs.orgnih.gov.

A key aspect of understanding ion association is quantifying the thermodynamics of these interactions. MD simulations, coupled with free energy calculation methods, have been used to determine the association constants for the formation of various calcium and hydrogen phosphate complexes in aqueous solutions acs.orgacs.orgbohrium.comwhiterose.ac.uk. These calculations have provided valuable data on the stability of different ion pairs and clusters.

Recent studies have highlighted the dominance of the [CaHPO₄]⁰ ion pair in aqueous calcium phosphate speciation between a pH of approximately 6 to 10, suggesting that this compound association is a critical factor in cluster-based precipitation in near-neutral pH environments uni-hannover.denih.gov. The standard free energy of ion pairing for [CaHPO₄]⁰ has been computationally determined to be around -14.0 to -17.9 kJ/mol nih.gov. The thermodynamics of dimerization have also been explored, revealing that the formation of dimeric species can be energetically favorable acs.org.

Table 1: Thermodynamic and Structural Properties of Dimeric this compound Clusters

| Species | Change in Water Coordination Shell | ΔG (kJ/mol) |

|---|---|---|

| [Ca₂(HPO₄)₂]⁰ | -2 | -16.4 |

Data sourced from molecular dynamics simulations and free energy calculations. acs.org

Force Field Development and Validation for Aqueous Calcium Phosphate Systems

The accuracy of classical molecular dynamics simulations is heavily dependent on the quality of the force field, which is a set of parameters that describes the potential energy of a system of atoms or molecules. Significant effort has been dedicated to developing and validating accurate force fields for aqueous calcium phosphate systems nih.govscribd.comacs.orgwhiterose.ac.ukcore.ac.uk.

A primary goal in force field development is to reproduce key thermodynamic properties of the system, such as the free energies of hydration of the ions and the solubility of the solid mineral phases nih.govacs.orgwhiterose.ac.uk. The process often involves calibrating the interactions of phosphate anions (PO₄³⁻, HPO₄²⁻, and H₂PO₄⁻) with water by comparing simulation results with data from ab initio molecular dynamics nih.govacs.orgwhiterose.ac.uk. The developed force fields are then evaluated by benchmarking their predictions of structural and mechanical properties against experimental data and other existing models nih.govacs.orgwhiterose.ac.uk.

To validate a new force field, the thermodynamics of ion pairing for calcium phosphate species in water are often computed and compared with experimental data nih.govacs.orgwhiterose.ac.uk. A well-validated force field provides a reliable basis for more extensive simulations of ion association, nucleation, and crystal growth in calcium phosphate systems core.ac.uk. The development of such force fields is a critical step in enabling accurate and predictive simulations of these complex biomineralization processes core.ac.uk.

Heterogeneous Nucleation Studies of Calcium Phosphate on Substrates

Computational methodologies, particularly Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, have become indispensable tools for investigating the heterogeneous nucleation of this compound on various substrate materials at an atomic level. These studies provide fundamental insights into the interfacial interactions that govern the initial stages of crystal formation, which is critical for the design of advanced biomaterials and understanding biomineralization processes.

Research in this area focuses on elucidating the energetic and structural factors that favor the nucleation of this compound phases, such as dicalcium phosphate dihydrate (DCPD), also known as brushite, on substrates relevant to biomedical implants and tissue engineering scaffolds.

Detailed Research Findings

Computational investigations have explored the interaction of calcium and hydrogen phosphate ions with a range of substrates, most notably titanium dioxide (TiO₂), a common surface layer on metallic implants. DFT calculations have been employed to determine the adsorption energies of calcium and phosphate ions on different crystallographic faces of TiO₂, such as the anatase (101) surface. These studies reveal the preferential binding sites and the nature of the chemical bonds formed between the ions and the substrate. For instance, the interaction is often characterized by the formation of strong ionic bonds between calcium ions and surface oxygen atoms, and between phosphate groups and surface titanium atoms.

First-principles calculations based on DFT have also been instrumental in determining the surface energies of different crystallographic planes of brushite. This information is crucial for predicting the equilibrium crystal morphology and understanding which crystal faces are most likely to interface with a substrate during heterogeneous nucleation. The (010) plane of brushite has been identified as being particularly stable.

Molecular dynamics simulations complement these quantum mechanical calculations by providing a dynamic picture of the nucleation process. By simulating the behavior of ions in solution in the presence of a substrate, researchers can observe the aggregation of calcium and hydrogen phosphate ions and the formation of pre-nucleation clusters. These simulations allow for the investigation of how substrate surface properties, such as charge and topography, influence the local concentration of ions and the structure of the forming nucleus. While detailed quantitative data on the binding of larger this compound clusters to various substrates remains an active area of research, existing studies on individual ion adsorption provide a foundational understanding of the initial nucleation events.

Data from Computational Studies

The following tables summarize key quantitative findings from computational studies on the heterogeneous nucleation and surface properties of this compound systems.

| Crystallographic Plane | Surface Energy (J/m²) | Computational Method |

|---|---|---|

| (010) - Water Layer Termination | 0.38 | DFT |

| (010) - Clean Phosphate Layer | 1.12 | DFT |

| (001) Step | - | DFT |

| (101) Step | - | DFT |

| (201) Step | - | DFT |

Note: A lower surface energy indicates a more stable surface. The (010) surface with a water layer termination is the most stable calculated surface for brushite geoscienceworld.org. The relative stability of the steps on the (010) plane was found to be (001) > (101) > (201) geoscienceworld.org.

| Adsorbed Species | Adsorption Site | Adsorption Energy (eV) |

|---|---|---|

| Ca²⁺ | Most Stable Site | - |

| Ca²⁺ | Second Most Stable Site | +1.23 (relative to most stable) |

Note: The adsorption energy for the most stable Ca²⁺ site is the reference (0 eV). A positive relative energy indicates a less stable adsorption site cardiff.ac.uk.

| Interacting Atoms | Distance (Å) |

|---|---|

| Ca - O(surface) | 2.35 - 2.45 |

| Ti(surface) - O(phosphate) | - |

Note: These distances represent the optimized bond lengths from DFT calculations, providing insight into the nature of the chemical interaction at the interface cardiff.ac.uk.

Doping and Ionic Substitution in Calcium Hydrogen Phosphate Structures

Effects of Cationic Substitution on Calcium Hydrogen Phosphate (B84403) Crystal Structure

The introduction of divalent cations in place of Ca²⁺ directly impacts the unit cell dimensions of calcium hydrogen phosphate. The extent and nature of this modulation are primarily dependent on the ionic radius of the substituting cation relative to that of Ca²⁺ (1.00 Å).

Strontium (Sr²⁺): With an ionic radius (1.18 Å) larger than that of Ca²⁺, the substitution of strontium into the crystal lattice of both monetite (anhydrous dicalcium phosphate, DCPA) and brushite (dicalcium phosphate dihydrate, DCPD) results in an expansion of the unit cell. Studies have shown that strontium can replace calcium in the monetite structure across the entire compositional range, leading to a significant and progressive increase in lattice parameters. In brushite, strontium substitution is possible up to approximately 38 atomic %, also causing an enlargement of the cell parameters nih.govnih.gov.

Magnesium (Mg²⁺): The smaller ionic radius of magnesium (0.72 Å) compared to calcium leads to a contraction of the crystal lattice upon substitution. In magnesium-substituted dicalcium phosphate anhydrous (Mg-DCPA), a shift of the main characteristic X-ray diffraction peak to a higher 2θ angle indicates a reduction in the interplanar spacing due to the incorporation of the smaller Mg²⁺ ions mdpi.com. This substitution can cause distortion in the crystal lattice mdpi.com. Similarly, in β-tricalcium phosphate (β-TCP), which can be formed from this compound precursors, Mg²⁺ substitution is known to decrease the unit cell parameters mdpi.comresearchgate.net.

Zinc (Zn²⁺): Zinc has an ionic radius (0.74 Å) smaller than calcium. The incorporation of zinc into the β-TCP lattice has been shown to result in a decrease in the unit cell parameters nih.gov. However, the substitution of zinc in the brushite structure is limited, and its presence can even hinder the formation of a single crystalline phase of DCPD acs.org. In monetite, zinc can be incorporated into the crystal structure, causing slight contractions in the lattice researchgate.net.

The following table summarizes the general effect of divalent cation substitution on the lattice parameters of this compound.

| Substituting Cation | Ionic Radius (Å) | Effect on Lattice Parameters | This compound Phase |

| Strontium (Sr²⁺) | 1.18 | Increase | Monetite, Brushite |

| Magnesium (Mg²⁺) | 0.72 | Decrease | Dicalcium Phosphate Anhydrous |

| Zinc (Zn²⁺) | 0.74 | Decrease | Monetite, β-TCP (from precursor) |

The difference in ionic radii between the substituent cation and Ca²⁺ is a critical factor governing the stability of the resulting doped this compound structure.

The substitution of Ca²⁺ with a significantly smaller ion, such as Mg²⁺, can lead to considerable lattice strain and distortion, which can destabilize the crystal structure. However, in some cases, this strain can also inhibit crystal growth and act as a phase stabilizer for DCPD by inhibiting its dissolution nih.gov. The incorporation of magnesium into the β-TCP structure is known to enhance its thermal stability by contracting the crystal structure mdpi.com.

Conversely, the substitution with a larger ion like Sr²⁺ is more readily accommodated within the monetite lattice, where complete substitution is possible nih.gov. In the case of brushite, the substitution of strontium is limited, and exceeding this limit can lead to destabilization and the formation of secondary phases nih.gov. The thermal stability of brushite has been observed to decrease with increasing strontium content, as evidenced by a lower temperature required for its dehydration to monetite researchgate.net.

Therefore, a close match in ionic radii between the dopant and the host cation generally favors the formation of a stable solid solution over a wider compositional range. Significant differences in ionic size can lead to either stabilization through lattice contraction and inhibition of transformations or destabilization due to excessive strain and the propensity for phase segregation.

Impact of Dopants on this compound Phase Stability and Transformation Temperatures